2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

Lipophilicity Drug-likeness SAR

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid (CAS 113366-51-1) is a trisubstituted oxazole heterocycle bearing a free carboxylic acid at position 5, an ethyl group at position 2, and a methyl group at position 4. With a molecular weight of 155.15 g/mol and the formula C₇H₉NO₃, it is commercially available as a solid building block for medicinal chemistry and agrochemical discovery, typically supplied at ≥95% purity.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 113366-51-1
Cat. No. B047572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid
CAS113366-51-1
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCCC1=NC(=C(O1)C(=O)O)C
InChIInChI=1S/C7H9NO3/c1-3-5-8-4(2)6(11-5)7(9)10/h3H2,1-2H3,(H,9,10)
InChIKeyGKZNKAQBBPQEBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid (CAS 113366-51-1): Core Physicochemical & Structural Baseline for Procurement Evaluation


2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid (CAS 113366-51-1) is a trisubstituted oxazole heterocycle bearing a free carboxylic acid at position 5, an ethyl group at position 2, and a methyl group at position 4 . With a molecular weight of 155.15 g/mol and the formula C₇H₉NO₃, it is commercially available as a solid building block for medicinal chemistry and agrochemical discovery, typically supplied at ≥95% purity . Its calculated partition coefficient (LogP) is 0.74, indicating moderate lipophilicity suitable for balancing membrane permeability and aqueous solubility in lead optimization campaigns .

Procurement Risk: Why 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid Cannot Be Assumed Interchangeable with Other Oxazole-5-carboxylic Acid Analogs


Generic substitution within the oxazole-5-carboxylic acid family is scientifically unsound because subtle alterations to the 2- and 4-position substituents drastically alter key physicochemical properties such as lipophilicity, hydrogen-bonding capacity, and molecular shape . These changes directly impact solubility, membrane permeability, and target binding, which can derail a structure–activity relationship (SAR) campaign if an incorrect analog is procured. For instance, replacing the 2-ethyl group with a hydrogen atom lowers the LogP by approximately 0.8 units, a shift that can move a compound from a favorable drug-like space to one with poor permeability or excessive clearance . The evidence below quantifies these differences to guide informed procurement decisions.

Quantitative Differentiation Evidence for 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid Against its Closest Analogs


Lipophilicity Comparison: 2-Ethyl vs. 2-Hydrogen Analog

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid exhibits a calculated LogP of 0.74 . In contrast, the des-ethyl analog (4-methyl-1,3-oxazole-5-carboxylic acid) has a LogP of -0.06 . This +0.80 LogP unit difference represents a >6-fold increase in predicted octanol/water partition coefficient for the target compound, indicating significantly higher lipophilicity.

Lipophilicity Drug-likeness SAR

Rotatable Bond Count: Impact on Molecular Flexibility and Entropic Binding Cost

The target compound possesses 2 rotatable bonds (ethyl side chain and carboxylic acid) . The simpler analog 4-methyl-1,3-oxazole-5-carboxylic acid contains only 1 rotatable bond (the carboxylic acid) . The additional rotatable bond introduces greater conformational flexibility, which can be leveraged to explore additional binding modes but may also incur a modest entropic penalty upon target binding.

Conformational flexibility Drug design Bioavailability

Predicted Aqueous Solubility: Procurement-grade Purity and Handling Considerations

The calculated solubility of 2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is approximately 11 g/L (sparingly soluble) at 25°C . Commercial suppliers confirm ≥95% purity . While direct comparative solubility data for the 4-methyl analog is not universally reported, the increased lipophilicity of the target compound is consistent with its lower predicted aqueous solubility relative to less hydrophobic oxazole carboxylic acids.

Solubility Formulation Physical properties

Highest-Priority Application Scenarios for 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid Based on Differentiation Evidence


Hit-to-Lead Optimization for Targets Requiring Balanced Lipophilicity

When a screening hit contains a polar oxazole core but suffers from poor cell permeability, replacing it with 2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid can increase LogP by ~0.8 units relative to the des-ethyl analog . This moderate lipophilicity boost (LogP 0.74) keeps the compound within favorable drug-like space while potentially improving membrane passage, making it a strategic choice for intracellular targets.

Diversity-Oriented Synthesis of Oxazole Libraries

The combination of two distinct aliphatic substituents (ethyl at C2, methyl at C4) and a free carboxylic acid handle at C5 provides three points of diversification . The 2 rotatable bonds, compared to 1 in simpler analogs, offer a unique conformational profile that can be exploited in library design to sample a broader region of chemical space .

Late-Stage Functionalization for PROTAC or ADC Linker Attachment

The free carboxylic acid group serves as a convenient anchor for amide coupling or esterification, enabling conjugation to E3 ligase ligands (PROTACs) or antibody-linker payloads (ADCs). The 2-ethyl group's lipophilicity can be tuned post-coupling to adjust pharmacokinetics .

Agrochemical Intermediate Requiring Moderately Lipophilic Heterocyclic Scaffolds

The physicochemical profile (LogP 0.74, sparingly soluble) aligns with requirements for many fungicidal or herbicidal leads that demand moderate lipophilicity for leaf penetration. This compound can serve as a ready-to-derivatize heterocyclic acid building block in agrochemical discovery programs .

Technical Documentation Hub

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